molecular formula C19H17N3O3 B15282871 ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate

ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate

Cat. No.: B15282871
M. Wt: 335.4 g/mol
InChI Key: QQYYSLRPNUNNMN-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate is a complex organic compound with a molecular formula of C19H16N2O3. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-(1H-pyrazol-1-yl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1H-pyrazol-1-yl)benzoate
  • 4-(1H-pyrazol-1-yl)benzoyl chloride
  • 4-(1H-pyrazol-1-yl)benzoic acid

Uniqueness

Ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate is unique due to its dual functional groups: the ester group and the pyrazole ring.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 4-[(4-pyrazol-1-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C19H17N3O3/c1-2-25-19(24)15-4-8-16(9-5-15)21-18(23)14-6-10-17(11-7-14)22-13-3-12-20-22/h3-13H,2H2,1H3,(H,21,23)

InChI Key

QQYYSLRPNUNNMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3

Origin of Product

United States

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